1-(3-pyridinylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
Overview
Description
1-(3-pyridinylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It is a psychoactive drug that has been used recreationally, but it also has potential applications in scientific research.
Mechanism of Action
1-(3-pyridinylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine acts as a partial agonist at the 5-HT1B receptor, which means that it partially activates the receptor. This leads to an increase in serotonin release in certain areas of the brain, which can affect mood, appetite, and sleep. 1-(3-pyridinylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine also has affinity for other serotonin receptors, including the 5-HT2A and 5-HT2C receptors, which may contribute to its psychoactive effects.
Biochemical and physiological effects:
1-(3-pyridinylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to increase locomotor activity and decrease anxiety-like behavior. It has also been shown to increase food intake and decrease body weight in rats. In humans, 1-(3-pyridinylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been reported to produce mild psychedelic effects, including visual distortions and altered perception of time.
Advantages and Limitations for Lab Experiments
1-(3-pyridinylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize, and it can be produced in large quantities. It also has a well-defined mechanism of action, which makes it a useful tool for studying the serotonin system. However, 1-(3-pyridinylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has limitations as well. It has a relatively short half-life, which means that its effects are short-lived. It also has potential psychoactive effects, which may confound the results of experiments.
Future Directions
There are several future directions for research on 1-(3-pyridinylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. One area of interest is its potential as a treatment for anxiety and depression. Studies have shown that 1-(3-pyridinylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has anxiolytic and antidepressant effects in animal models, but more research is needed to determine its efficacy in humans. Another area of interest is its role in the regulation of appetite and body weight. 1-(3-pyridinylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to increase food intake and decrease body weight in rats, which suggests that it may have potential as a weight loss drug. Finally, 1-(3-pyridinylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine may have applications in the study of other neurotransmitter systems, such as the dopamine and noradrenaline systems.
Scientific Research Applications
1-(3-pyridinylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the serotonin system, which is involved in the regulation of mood, appetite, and sleep. 1-(3-pyridinylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine acts as a partial agonist at the 5-HT1B receptor, which is a subtype of the serotonin receptor. This receptor is thought to play a role in the regulation of anxiety and depression.
properties
IUPAC Name |
[4-(pyridin-3-ylmethyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-25-17-11-16(12-18(26-2)19(17)27-3)20(24)23-9-7-22(8-10-23)14-15-5-4-6-21-13-15/h4-6,11-13H,7-10,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLHEJUBDDDMKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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